sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate
Description
This sodium salt is a highly complex organic ester characterized by multiple stereochemical centers and functional groups, including:
- Epoxide (oxiran) ring: A strained three-membered cyclic ether, known to participate in electrophilic reactions and hydrogen bonding .
- Conjugated enoate system: The (E)-configured double bonds in the ester backbone may influence solubility and reactivity.
- Sodium counterion: Enhances aqueous solubility, typical of bioactive compounds designed for systemic delivery.
Properties
CAS No. |
85178-60-5 |
|---|---|
Molecular Formula |
C26H41NaO9 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
sodium;(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate |
InChI |
InChI=1S/C26H42O9.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b6-4+,16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 |
InChI Key |
SMEUVQBMXYPYPL-JPZIBMRNSA-M |
SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+] |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)[O-])/C)[C@H](C)O.[Na+] |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+] |
Synonyms |
[1(E),2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-Non-2-enonic Acid 8-Carboxy-5-octenyl Ester Monosodium Salt; Sodium Pseudomonate D; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate can be synthesized from monic acid A through a series of chemical reactions. The preparation involves the cyclisation of monic acid derivatives and olefination methods, which provide the biologically active E-isomer in a 3–4:1 excess. The Peterson type olefination is particularly useful for this synthesis, offering a wide range of heterocycles and high stereoselectivity .
Industrial Production Methods
Industrial production of pseudomonic acids, including this compound, is typically achieved through the fermentation of Pseudomonas fluorescens. Different strains of Pseudomonas, various culture media, and specific fermentation conditions are optimized to maximize antibiotic yield. The product recovery step is crucial for achieving high purity .
Chemical Reactions Analysis
Types of Reactions
sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various derivatives of pseudomonic acid, which can have different biological activities and properties .
Scientific Research Applications
sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide synthesis and structure-activity relationships.
Biology: Investigated for its role in bacterial resistance mechanisms and its interaction with bacterial enzymes.
Medicine: Primarily used as a topical antibiotic for treating skin infections caused by MRSA and other Gram-positive bacteria.
Industry: Employed in the development of new antibiotic formulations and delivery systems .
Mechanism of Action
sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the bacterial isoleucyl-tRNA synthetase enzyme, preventing the incorporation of isoleucine into bacterial proteins. This unique mechanism of action does not show cross-resistance with other classes of antibiotics, making it particularly valuable in treating resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of stereochemistry, functional groups, and molecular topology. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Insights:
Epoxide Reactivity: Both the target compound and T-2 toxin contain epoxide groups, which are critical for their biological activity. T-2 toxin’s ribosome-binding mechanism involves hydrogen bonding between its epoxide and ribosomal RNA . The target compound may exhibit similar interactions, though its sodium enoate chain could direct it toward lipid membranes or extracellular targets.
Stereochemical Complexity: The target compound’s multiple stereocenters (2R,3R,4R, etc.) contrast with simpler terpenoid glycosides. This complexity may reduce off-target effects compared to less-specific saponins .
Methodological Considerations for Similarity Assessment
Structural comparisons rely on molecular descriptors such as:
- Topological indices : Reflect atomic connectivity; the target compound’s branched oxane-epoxide system distinguishes it from linear fatty acid salts .
- Electronic descriptors: The conjugated enoate system may exhibit unique electron delocalization, altering reactivity compared to saturated analogs .
- 3D van der Waals interactions : The compound’s bulky substituents create a distinct molecular surface, reducing similarity to planar aromatic toxins .
Virtual screening tools (e.g., Hit Dexter 2.0 ) could classify this compound as "dark chemical matter" due to its rarity and lack of prior bioactivity data, warranting cautious evaluation .
Biological Activity
Sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is a complex organic compound primarily recognized as a minor antibiotic produced by the bacterium Pseudomonas fluorescens. This compound exhibits significant biological activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its intricate structure and multiple functional groups contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 520.6 g/mol. The presence of hydroxyl (-OH) and oxirane (epoxide) groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H41NaO9 |
| Molecular Weight | 520.6 g/mol |
| IUPAC Name | Sodium; (E)-9... |
| CAS Number | 85178-60-5 |
The biological activity of sodium;(E)-9... involves several mechanisms:
- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.
- Enzyme Inhibition : It acts as an inhibitor for specific bacterial enzymes involved in metabolic pathways, which can lead to bactericidal effects.
- Membrane Disruption : It may also interact with bacterial membranes, causing permeability changes that are detrimental to bacterial survival.
Antimicrobial Activity
Research indicates that sodium;(E)-9... demonstrates potent antimicrobial activity against a range of pathogens. In vitro studies have shown:
- Against MRSA : Exhibits significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL.
Case Studies
- Topical Application in Skin Infections : A clinical study reported successful treatment outcomes in patients with skin infections caused by MRSA when treated with formulations containing sodium;(E)-9.... The study highlighted a reduction in infection severity and faster healing times compared to controls.
- Synergistic Effects : In combination therapy with other antibiotics, sodium;(E)-9... has shown enhanced efficacy against resistant strains of bacteria, suggesting potential for use in multi-drug regimens.
In Vitro Studies
Several studies have focused on the compound's interaction with bacterial enzymes:
- Inhibition of MurA-F Enzymes : Sodium;(E)-9... has been evaluated for its inhibitory effects on Mycobacterium tuberculosis MurA-F enzymes, showing promising results with up to 56% inhibition at concentrations of 100 µM .
Structure-Activity Relationship (SAR)
The complex structure of sodium;(E)-9... allows for various modifications that can enhance its biological activity. Research into SAR has identified key functional groups that contribute to its antimicrobial properties:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Groups | Increase solubility and binding affinity |
| Epoxide Groups | Enhance reactivity with bacterial enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
